molecular formula C13H8ClNS B169005 6-Chloro-2-phenyl-1,3-benzothiazole CAS No. 7466-32-2

6-Chloro-2-phenyl-1,3-benzothiazole

Cat. No.: B169005
CAS No.: 7466-32-2
M. Wt: 245.73 g/mol
InChI Key: KULZCMVYWXLXLC-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-1,3-benzothiazole (CAS: 7466-32-2) is a heterocyclic compound with the molecular formula C₁₃H₈ClNS and a molecular weight of 245.727 g/mol . It features a benzothiazole core substituted with a chlorine atom at the 6-position and a phenyl group at the 2-position. Key physical properties include a density of 1.339 g/cm³, a boiling point of 389°C, and a flash point of 189.1°C . This compound is of significant interest in medicinal chemistry due to the inherent bioactivity of benzothiazoles, which exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

7466-32-2

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

IUPAC Name

6-chloro-2-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H8ClNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H

InChI Key

KULZCMVYWXLXLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl

Other CAS No.

7466-32-2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzothiazole Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-2-phenyl-1,3-benzothiazole Benzothiazole Cl (C6), Ph (C2) C₁₃H₈ClNS 245.727 Lipophilic, π-π interactions
2-Phenyl-1,3-benzothiazole (4a) Benzothiazole H (C6), Ph (C2) C₁₃H₉NS 211.28 Lacks Cl; higher polarity
6-Chloro-2-benzothiazolamine Benzothiazole Cl (C6), NH₂ (C2) C₇H₅ClN₂S 184.641 Amino group enhances solubility
6-Chloro-2-(chloromethyl)-1,3-benzothiazole Benzothiazole Cl (C6), CH₂Cl (C2) C₈H₅Cl₂NS 218.11 Reactive chloromethyl group
6-Chloro-1,3-benzoxazole-2-thiol Benzoxazole Cl (C6), SH (C2) C₇H₄ClNOS 185.63 Oxazole ring; thiol for metal binding

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound 389 1.339 Low polarity; soluble in organic solvents
2-Phenyl-1,3-benzothiazole ~350 (estimated) 1.28 (estimated) Moderate solubility in ethanol
6-Chloro-2-benzothiazolamine N/A N/A Higher solubility in polar solvents due to NH₂
6-Chloro-1,3-benzoxazole-2-thiol N/A N/A Thiol group increases acidity and metal chelation

Preparation Methods

Nucleophilic Aromatic Substitution Using 2,6-Dichlorobenzothiazole

A widely reported method involves displacing the 2-chloro substituent in 2,6-dichlorobenzothiazole with phenyl groups via nucleophilic aromatic substitution. In one protocol, 2,6-dichlorobenzothiazole reacts with aniline in the presence of potassium carbonate (K2CO3K_2CO_3) as a base and N,NN,N-dimethylformamide (DMF) as the solvent . The reaction proceeds at room temperature over 4 hours, yielding 6-chloro-2-phenyl-1,3-benzothiazole with nearly quantitative efficiency (100% yield) . This method benefits from mild conditions and straightforward purification, as the product precipitates upon aqueous workup.

Critical parameters include the stoichiometry of aniline (1.1 equivalents) and the use of a polar aprotic solvent to stabilize the transition state. While DMF is effective, substitutions with dimethylacetamide (DMA) or ionic liquids have been explored to enhance recyclability .

Traditional benzothiazole synthesis routes employ the cyclocondensation of 2-aminothiophenol derivatives with aldehydes. For this compound, 6-chloro-2-aminothiophenol reacts with benzaldehyde under oxidative conditions. A reference from Synthetic Communications (1993) details this approach using iodine (I2I_2) in ethanol at reflux, achieving moderate yields (65–70%) . The mechanism involves imine formation followed by oxidative cyclization, with iodine serving as both a catalyst and oxidant .

Optimization studies reveal that replacing iodine with hydrogen peroxide (H2O2H_2O_2) or air oxidation improves atom economy but requires longer reaction times (12–24 hours) . Microwave-assisted protocols reduce this to 30 minutes, though yields remain comparable (68–72%) .

Green Synthesis in Glycerol-Based Solvents

Emerging green chemistry methodologies prioritize solvent sustainability. A notable example utilizes glycerol as a reusable solvent for synthesizing 2-arylbenzothiazoles . For this compound, 6-chloro-2-aminothiophenol and benzaldehyde are heated in glycerol at 110°C for 4 hours, yielding 88% product . The high boiling point and polarity of glycerol facilitate rapid cyclization without additional catalysts.

This method eliminates volatile organic solvents and enables glycerol recovery via simple decantation. Scale-up trials (100 g) demonstrate consistent yields (85–90%), underscoring industrial viability .

Ultrasound-Assisted Synthesis with Heterogeneous Catalysts

Sonochemical techniques enhance reaction kinetics by cavitation. In one approach, 6-chloro-2-aminothiophenol and benzaldehyde are sonicated in water with ammonium nickel sulfate ((NH4)2Ni(SO4)2(NH_4)_2Ni(SO_4)_2) as a catalyst . At 25°C and 40 kHz frequency, the reaction completes in 2 hours with 82% yield . The ultrasound promotes efficient mixing and accelerates imine intermediate formation.

Comparative studies show that ultrasound reduces energy consumption by 60% compared to conventional heating . Catalysts like montmorillonite K10 or zeolites further improve yields to 88–90% by providing acidic sites for cyclization .

Sandmeyer Reaction for Benzothiazole Ring Formation

Although less common, the Sandmeyer reaction offers an alternative route. 2-Amino-6-chlorobenzothiazole undergoes diazotization with sodium nitrite (NaNO2NaNO_2) and hydrochloric acid (HClHCl), followed by coupling with benzene in the presence of copper(I) chloride (CuClCuCl) . This method achieves 55–60% yields but requires stringent control over diazonium salt stability .

Recent modifications substitute benzene with phenylboronic acid in a Suzuki-Miyaura coupling, boosting yields to 75% under palladium catalysis . However, cost and catalyst recovery remain challenges for large-scale applications .

Comparative Analysis of Preparation Methods

Method Conditions Yield Time Advantages Limitations
Nucleophilic Substitution DMF, K2CO3K_2CO_3, rt100%4 hHigh yield, mild conditionsUses toxic DMF
Condensation I2I_2, ethanol, reflux70%6 hWell-established protocolRequires halogenated oxidants
Green Synthesis Glycerol, 110°C88%4 hSolvent recyclability, scalableHigh energy input
Ultrasound H2OH_2O, (NH4)2Ni(SO4)2(NH_4)_2Ni(SO_4)_2, 40 kHz82%2 hEnergy-efficient, rapidCatalyst separation required
Sandmeyer Reaction NaNO2NaNO_2, HClHCl, CuClCuCl60%8 hApplicable to diverse substratesLow yield, hazardous intermediates

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